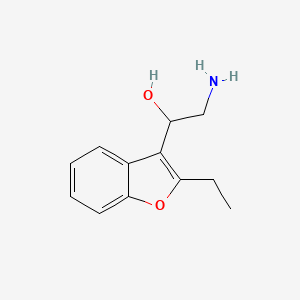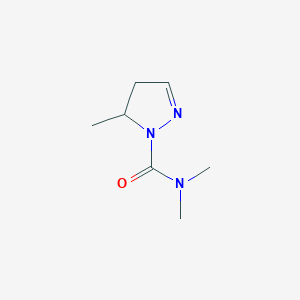
N,N,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the catalytic hydrogenation of pyrazoles to form pyrazolines. The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
N,N,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolidines or undergo ring cleavage.
Reduction: Reduction reactions can yield different products depending on the conditions and reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include pyrazolidines, substituted pyrazoles, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
N,N,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities and is studied for its potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N,N,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide include:
- 3,5,5-Trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide
- N,1-diphenyl-4,5-dihydro-1H-benzothiepino[5,4-c]pyrazole-3-carboxamides
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities. The presence of the N,N,5-trimethyl groups imparts distinct chemical properties and reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
N,N,3-trimethyl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C7H13N3O/c1-6-4-5-8-10(6)7(11)9(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
YZYBWSHBWZGGLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=NN1C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


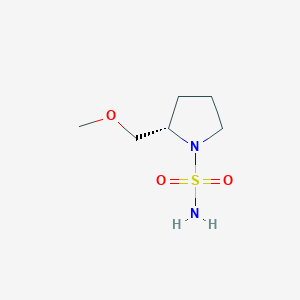
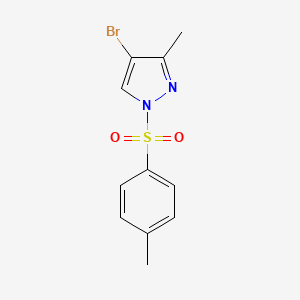

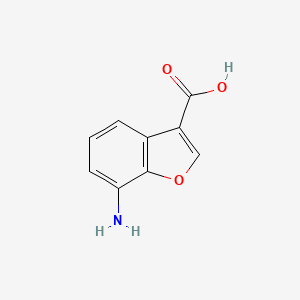
![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)

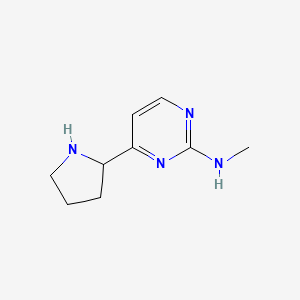
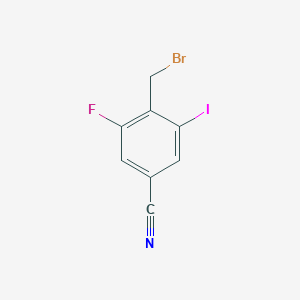
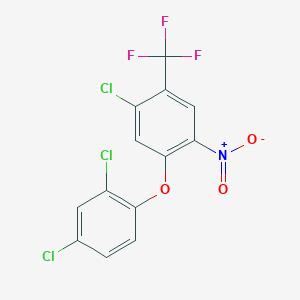
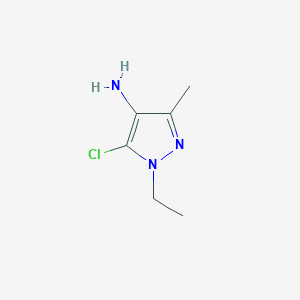

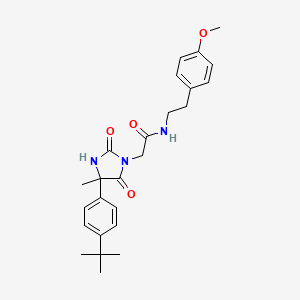
![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
